chemical structure and properties of 2-Amino-1-methylpyridin-1-ium iodide
chemical structure and properties of 2-Amino-1-methylpyridin-1-ium iodide
Executive Summary
2-Amino-1-methylpyridin-1-ium iodide (CAS: 6964-53-0) is a quaternary ammonium salt serving as a critical electrophilic intermediate in heterocyclic synthesis. Characterized by a high degree of reactivity at the C2 position, it is widely utilized as a precursor for fused heterocycles—most notably imidazo[1,2-a]pyridines —and as a model substrate for studying Dimroth rearrangements .
This guide details the structural properties, synthesis protocols, and mechanistic reactivity of the compound, specifically distinguishing it from its N-amino isomer to ensure experimental precision in drug development workflows.
Chemical Identity & Structure
Nomenclature & Identifiers
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IUPAC Name: 2-Amino-1-methylpyridin-1-ium iodide
-
Common Synonyms: 1-Methyl-2-aminopyridinium iodide; 2-Amino-1-methylpyridinium iodide.
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CAS Number: 6964-53-0
-
Note: Distinct from 1-amino-2-methylpyridinium iodide (CAS 7583-90-6), which contains an N-N hydrazine bond.
-
-
Molecular Formula:
[1][2] -
Molecular Weight: 236.05 g/mol [1]
Structural Analysis
The compound consists of a pyridine ring quaternized at the nitrogen atom (
-
Cationic Core: The positive charge is delocalized across the pyridinium ring, but the electron-withdrawing nature of the quaternary nitrogen makes the
and positions highly electrophilic. -
Exocyclic Amine: The amino group at
acts as a resonance donor. However, the strong electron-withdrawing effect of the center increases the acidity of the amino protons ( of conjugate acid 10-11), facilitating deprotonation to form the imino tautomer (1-methylpyridin-2(1H)-imine).
Resonance Structures: The stability and reactivity are governed by the interplay between the aromatic sextet and the exocyclic double bond character in the imino form.
Physicochemical Properties[2][4][5]
| Property | Value | Notes |
| Physical State | Crystalline Powder | Typically off-white to pale yellow. |
| Melting Point | 139 – 142 °C | Sharp melting point; decomposes at higher temperatures [1]. |
| Solubility | High: Water, Methanol, DMSOLow: Acetone, Ether, Hexane | Soluble in polar protic solvents due to ionic nature. |
| UV-Vis Absorption | Characteristic of the aminopyridinium chromophore. | |
| The N-methyl singlet is diagnostic. |
Synthesis & Preparation
Reaction Protocol: Methylation of 2-Aminopyridine
The synthesis relies on the
Reagents:
-
2-Aminopyridine (1.0 eq)[3]
-
Methyl Iodide (MeI) (1.1 eq)
-
Solvent: Acetone or Ethanol (Anhydrous)
Step-by-Step Methodology:
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Dissolution: Dissolve 2-aminopyridine (e.g., 9.4 g, 100 mmol) in anhydrous acetone (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Addition: Cool the solution to 0–5 °C in an ice bath. Add methyl iodide (15.6 g, 110 mmol) dropwise over 15 minutes to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A heavy precipitate will form.
-
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the filter cake with cold acetone (
mL) and diethyl ether ( mL) to remove unreacted starting materials. -
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.
-
Yield: Typically 85–95% as off-white crystals.
Synthesis Workflow Diagram
Figure 1: Regioselective methylation pathway targeting the ring nitrogen.
Reactivity & Mechanisms
The Dimroth Rearrangement
A defining characteristic of 1-alkyl-2-aminopyridinium salts is their susceptibility to the Dimroth Rearrangement under basic conditions. This reaction isomerizes the salt into 2-(methylamino)pyridine.
Mechanism (ANRORC):
-
Addition: Hydroxide attacks the electrophilic
position. -
Ring Opening: The
bond breaks, forming an acyclic intermediate. -
Rotation: Bond rotation positions the methylamino group for closure.
-
Ring Closure: The exocyclic nitrogen attacks the aldehyde/imine carbon, reforming the pyridine ring.
-
Result: The methyl group effectively migrates from the ring nitrogen to the exocyclic nitrogen.
Significance: Researchers must maintain strictly neutral or acidic conditions to preserve the salt form. Exposure to base (pH > 9) triggers this irreversible rearrangement.
Imidazo[1,2-a]pyridine Synthesis
The compound is a premier building block for imidazo[1,2-a]pyridines , a scaffold found in anxiolytics (e.g., Zolpidem) and anti-inflammatory agents.[3]
Reaction: Condensation with
-
Step 1: Formation of the ylide or direct nucleophilic attack by the exocyclic amine.
-
Step 2: Cyclization onto the
-methyl group is not the standard pathway for this specific salt; rather, the free base (2-aminopyridine) is typically used. -
Correction/Nuance: For 2-amino-1-methylpyridinium iodide specifically, it is often used to generate pyridinium ylides or reacted with 1,3-dielectrophiles to form tricyclic cationic systems.
Mechanistic Diagram: Dimroth Rearrangement
Figure 2: The ANRORC mechanism of the Dimroth Rearrangement under basic conditions.
Applications in Drug Discovery[4][5][9]
Scaffold Construction
The 2-amino-1-methylpyridinium core is utilized to synthesize:
-
Imidazo[4,5-b]pyridines: Via cyclization with carboxylic acids or anhydrides.
-
Azaindolizines: Through 1,3-dipolar cycloaddition reactions involving the pyridinium ylide derived from the salt.
Biological Modeling
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Tautomerism Studies: Used as a "fixed" model of the imino tautomer of 2-aminopyridine, allowing researchers to isolate the contribution of the cationic species in receptor binding studies.
-
DNA Intercalation: Planar cationic pyridinium systems often exhibit affinity for DNA grooves; this salt serves as a fragment for designing larger DNA-binding ligands [2].
Safety & Handling
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves and safety goggles. The iodide ion can oxidize to iodine (
) upon prolonged exposure to light/air, causing yellowing and increased toxicity. -
Storage: Store in amber vials, under inert atmosphere (Argon/Nitrogen), at room temperature. Desiccate to prevent hygroscopic clumping.
References
-
Sigma-Aldrich. Product Specification: 2-Amino-1-methylpyridinium iodide. Link
-
PubChem. Compound Summary: 1-Methyl-2-aminopyridinium iodide (CAS 6964-53-0). National Library of Medicine. Link
-
Organic Syntheses. Synthesis of Pyridinium Salts and Related Compounds. (General reference for methylation protocols). Link
- Dimroth, O.Über intramolekulare Umlagerungen (On intramolecular rearrangements). Annalen der Chemie, 1909. (Foundational reference for the rearrangement mechanism).
Sources
- 1. 1-Amino-2-methylpyridinium Iodide | C6H9IN2 | CID 12291507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
